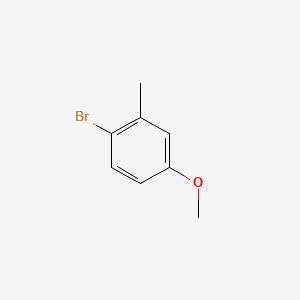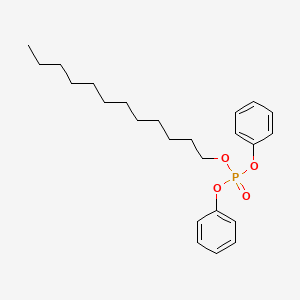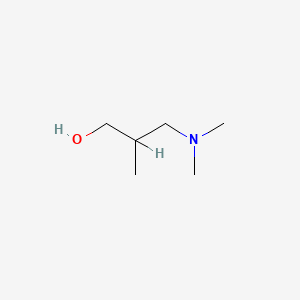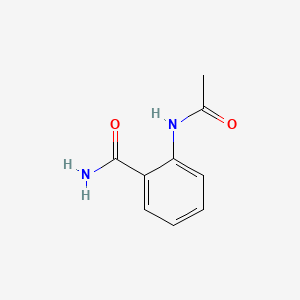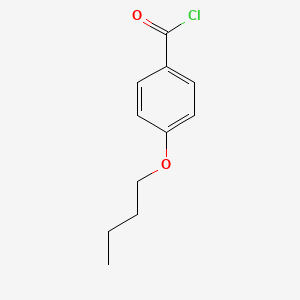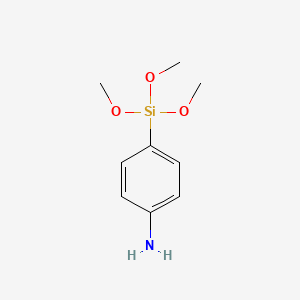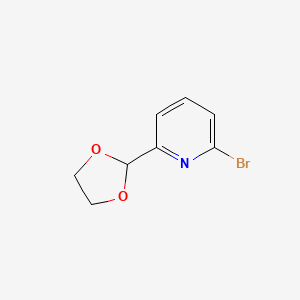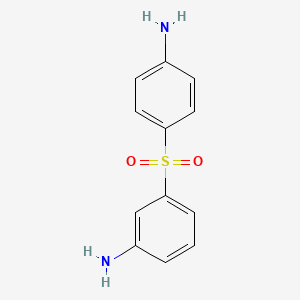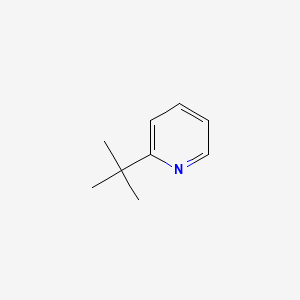
2-tert-Butylpyridine
Vue d'ensemble
Description
2-tert-Butylpyridine is a chemical compound with the formula C9H13N. It has a molecular weight of 135.2062 . It is also known by other names such as Pyridine, 2-(1,1-dimethylethyl)-; 2-t-Butylpyridine; 2-(t-C4H9)-Pyridine .
Molecular Structure Analysis
The molecular structure of 2-tert-Butylpyridine can be represented by the InChI string: InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,6-Di-tert-butylpyridine (DTBP) is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . The protonation of DTBP leads to three products with similar stabilities . The reactions lead to the formation of protonated DTBP molecules that are not hydrated and do not form proton-bound dimers .Physical And Chemical Properties Analysis
2-tert-Butylpyridine has a boiling point of 176.1±9.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3 . It has a refractive index of 1.484 .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
2-tert-Butylpyridine: is utilized in the field of renewable energy, particularly in the stability of Dye-Sensitized Solar Cells . It coordinates with copper redox couples, which are crucial for the low reorganization energy between Cu(I) and Cu(II) states, minimizing potential loss during sensitizer regeneration . This coordination is significant as it affects the device’s stability, influencing factors like fill factor loss and electrochemical activity on Pt catalysts .
Coordination Chemistry
In coordination chemistry, 2-tert-Butylpyridine serves as a ligand that can bond to a variety of metal ions. This bonding is essential for creating complex structures with metals, which can be used in catalysis, biomedical applications, and materials science .
Proton Scavenging
This compound is used as a proton scavenger in the living polymerization of isobutylene. By trapping protons, it helps monitor the progress of the polymerization process, ensuring the correct growth of polymer chains .
Organic Synthesis
2-tert-Butylpyridine: is associated with ceric ammonium nitrate in organic synthesis, particularly in the α-enolation of aldehydes. This reaction is crucial for forming 1,4-dicarbonyl systems, which are important intermediates in organic synthesis .
Mass Spectrometry
The compound’s mass spectrum is used in analytical chemistry to identify and quantify this pyridine derivative. The mass spectral data can provide insights into the molecular structure and the stability of the compound under various conditions .
Phase Change Data Analysis
2-tert-Butylpyridine: has documented phase change data, such as melting and boiling points, which are vital for understanding its physical properties. This information is essential for its application in material science and engineering, where temperature stability is crucial .
Mécanisme D'action
Target of Action
2-tert-Butylpyridine is a chemical compound with the formula C9H13N . It primarily targets the respiratory system . The compound’s interaction with its targets can lead to changes in the system’s function.
Mode of Action
It is known that the compound can act as a proton scavenger . This means it can interact with protons in its environment, potentially influencing various biochemical reactions.
Biochemical Pathways
2-tert-Butylpyridine is involved in the living polymerization of isobutylene . This process involves the formation of polymers through a chain-growth polymerization mechanism. The compound’s role as a proton scavenger can influence this process by interacting with protons that are involved in the polymerization reaction .
Result of Action
The primary result of 2-tert-Butylpyridine’s action is its influence on the polymerization of isobutylene . By acting as a proton scavenger, the compound can affect the rate and extent of this reaction, potentially leading to changes in the properties of the resulting polymer.
Safety and Hazards
2-tert-Butylpyridine may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
2,6-Di-tert-butylpyridine was used as a proton trapping agent to investigate the living polymerization of isobutylene . It was also used with cerric ammonium nitrate in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems . These applications suggest potential future directions for the use of this compound.
Propriétés
IUPAC Name |
2-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMDJFBHNDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208160 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5944-41-2 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the steric bulk of 2-tert-butylpyridine influence its ability to form adducts with Lewis acids?
A: The bulky tert-butyl group in the ortho position of 2-tert-butylpyridine introduces significant steric hindrance. This hindrance significantly impacts its ability to form stable adducts with Lewis acids. For instance, while pyridine readily forms a strong adduct with boron trifluoride, 2-tert-butylpyridine exhibits a significantly reduced tendency to do so []. Similarly, studies have shown that 2-tert-butylpyridine forms a weak adduct, or no adduct at all, with tris(pentafluorophenyl)borane (B(C6F5)3), even though less hindered pyridine derivatives readily form adducts with this Lewis acid []. This highlights how steric effects can override the inherent basicity of the pyridine nitrogen and dictate the reactivity of 2-tert-butylpyridine.
Q2: Can 2-tert-butylpyridine be used to control the termination of polymerization reactions?
A: Yes, 2-tert-butylpyridine has shown promise as an effective end-quenching agent in living cationic polymerization, specifically with isobutylene [, ]. Due to its steric bulk, 2-tert-butylpyridine exhibits a controlled reactivity towards the carbocationic chain ends. This allows it to selectively abstract a β-proton, leading to the formation of exo-olefin-terminated polyisobutylene []. This controlled quenching is valuable for obtaining polymers with specific end-group functionalities and controlled molecular weights.
Q3: How does the basicity of 2-tert-butylpyridine compare to other sterically hindered bases, and what is its significance in polymerization reactions?
A: While 2-tert-butylpyridine is considered a hindered base, it exhibits a lower basicity compared to other sterically hindered amines like 1,2,2,6,6-pentamethylpiperidine (PMP) and 2,2,6,6-tetramethylpiperidine (TMP) []. In the context of titanium tetrachloride (TiCl4)-catalyzed isobutylene polymerization, this difference in basicity influences the rate of β-proton abstraction. Despite forming complexes with TiCl4, these bases primarily act as proton abstractors in their uncomplexed form. The higher basicity of PMP and TMP results in a faster rate of β-proton abstraction compared to 2-tert-butylpyridine [].
Q4: What insights can 17O NMR spectroscopy provide about the steric effects in 2-tert-butylpyridine N-oxide?
A: 17O NMR spectroscopy reveals the impact of steric strain on the electronic environment of the oxygen atom in 2-tert-butylpyridine N-oxide. The presence of the tert-butyl group in the ortho position causes a significant deshielding effect on the 17O NMR signal compared to the 4-tert-butyl isomer []. This deshielding arises from the steric interactions between the tert-butyl group and the N-oxide oxygen, which distort the molecule and reduce the electron density around the oxygen atom, thus influencing its magnetic environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



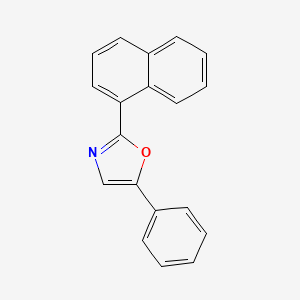

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)
